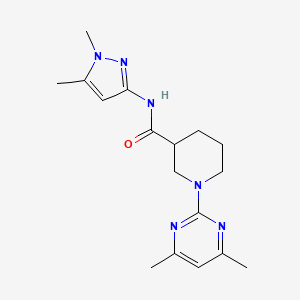![molecular formula C22H24N4O2 B14935038 N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B14935038.png)
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-2-(3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL)ACETAMIDE is a complex organic compound that features a benzimidazole moiety and an isoindoline derivative. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The isoindoline derivative adds to the compound’s structural complexity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-2-(3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL)ACETAMIDE typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide to introduce the 3-methylbutyl group.
Formation of the Isoindoline Derivative: This involves the cyclization of phthalic anhydride with an amine to form the isoindoline structure.
Coupling Reaction: Finally, the benzimidazole derivative is coupled with the isoindoline derivative using a coupling agent like carbodiimide to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Reaction conditions such as temperature, pressure, and solvent choice would be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the isoindoline derivative can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced isoindoline derivatives.
Substitution: Various substituted benzimidazole and isoindoline derivatives.
Applications De Recherche Scientifique
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-2-(3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-2-(3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of DNA replication, and modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, thiabendazole, and omeprazole.
Isoindoline Derivatives: Compounds like phthalimide and its derivatives.
Uniqueness
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-2-(3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL)ACETAMIDE is unique due to its combined benzimidazole and isoindoline structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C22H24N4O2 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C22H24N4O2/c1-13(2)11-19(21-24-16-9-5-6-10-17(16)25-21)23-20(27)12-18-14-7-3-4-8-15(14)22(28)26-18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,27)(H,24,25)(H,26,28) |
Clé InChI |
WUZZWUMFSWFVCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-({3-[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14934971.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B14934998.png)
![1-benzyl-N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14935004.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B14935011.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methyl-1H-indol-1-yl)propanamide](/img/structure/B14935012.png)
![1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14935018.png)

![4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol](/img/structure/B14935025.png)


![N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935040.png)

